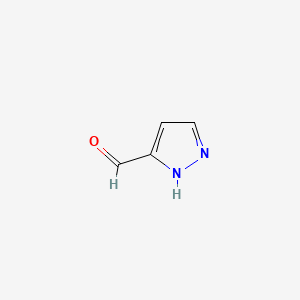

1H-Pyrazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C4H4N2O and its molecular weight is 96.089. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1H-Pyrazole-3-carbaldehyde serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have shown considerable promise in treating various medical conditions:

- Neurological Disorders : Compounds derived from this compound are being investigated for their potential to treat neurological disorders, including Alzheimer's disease and Parkinson's disease. For instance, studies have highlighted its role in synthesizing novel curcumin analogues that exhibit neuroprotective effects .

- Anti-inflammatory Agents : The compound has been utilized to develop anti-inflammatory drugs. Research indicates that specific derivatives can inhibit inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Activity : Numerous studies have demonstrated the anticancer properties of 1H-pyrazole derivatives. For example, compounds containing this scaffold have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers. Notable anticancer agents include pazopanib and crizotinib, which are based on the pyrazole structure .

Agrochemical Applications

In the agricultural sector, this compound is employed in the development of agrochemicals:

- Herbicides and Fungicides : The compound is integral to synthesizing herbicides and fungicides that enhance crop protection and yield. Research has focused on optimizing these compounds for greater efficacy against a range of agricultural pests .

Material Science

The versatility of this compound extends to material science:

- Novel Materials Development : Researchers are exploring its potential in creating innovative materials such as polymers and resins. These materials are characterized by improved durability and performance, making them suitable for various industrial applications .

Biochemical Research

This compound plays a significant role in biochemical research:

- Enzyme Inhibition Studies : The compound is utilized in studying enzyme inhibitors, contributing to advancements in drug discovery. It aids researchers in understanding complex biochemical pathways and developing new therapeutic strategies .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent:

- Detection and Quantification : It is employed in various analytical methods for detecting and quantifying other compounds within complex mixtures, enhancing the accuracy of chemical analyses .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

Eigenschaften

IUPAC Name |

1H-pyrazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFGFAUMBISMLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959979 |

Source

|

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-50-1 |

Source

|

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.